molecular formula C19H13N3O3S B3872217 3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3872217
M. Wt: 363.4 g/mol
InChI Key: RCKDEBQJEJQCJM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTAT and is a member of the acrylonitrile family of compounds. MTAT has been found to have a variety of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of MTAT is not fully understood, but it is believed to involve the interaction of the thiazole and phenyl rings with target molecules. The nitrile group may also play a role in the binding of MTAT to target molecules. The exact mechanism of action of MTAT is an area of active research.
Biochemical and Physiological Effects:
MTAT has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of amyloid fibrils, MTAT has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTAT is its high selectivity for amyloid fibrils, which makes it a useful tool for the detection and characterization of these aggregates. However, one limitation of MTAT is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, the exact mechanism of action of MTAT is not fully understood, which may limit its potential applications.

Future Directions

There are a number of potential future directions for research on MTAT. One area of research involves the development of new fluorescent probes based on the structure of MTAT for the detection of other protein aggregates and biomolecules. Another area of research involves the optimization of the synthesis method for MTAT to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of MTAT and its potential applications in the treatment of neurodegenerative diseases.

Scientific Research Applications

MTAT has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of MTAT as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTAT has been found to bind specifically to amyloid fibrils and emit a strong fluorescence signal, making it a useful tool for the detection and characterization of these aggregates.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-25-18-8-3-2-5-14(18)9-15(11-20)19-21-17(12-26-19)13-6-4-7-16(10-13)22(23)24/h2-10,12H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKDEBQJEJQCJM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
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3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
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3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
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3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
Reactant of Route 6
3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

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